Dibutyltin dilaurate
Overview
Description
Tinostat, also known as entinostat, is a histone deacetylase inhibitor. Histone deacetylase inhibitors are a class of compounds that interfere with the function of histone deacetylase enzymes, which play a crucial role in the regulation of gene expression by modifying the acetylation status of histone proteins. Tinostat has shown promise in the treatment of various cancers, including breast cancer and oral squamous cell carcinoma .
Mechanism of Action
Target of Action
Dibutyltin dilaurate (DBTDL) primarily targets isocyanates and alcohols in the formation of urethanes . It also targets silicone rubbers for vulcanization .
Mode of Action
DBTDL acts as a catalyst in the formation of urethanes by reacting an isocyanate with an alcohol . It supports the curing of room temperature crosslinking silicone rubbers . When exposed to air, the ambient humidity reacts with the tin compound and the silicone mass solidifies. DBTDL accelerates this reaction and provides better processing properties .
Biochemical Pathways
DBTDL affects the triglyceride metabolism through the inhibition of the mTOR pathway in human HL7702 liver cells . The expression of lipolysis genes and proteins are elevated while the lipogenesis genes and proteins are diminished by DBTDL .
Pharmacokinetics
It is known that dbtdl is a colorless viscous and oily liquid and is practically insoluble in water . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties would be influenced by these characteristics.
Result of Action
The action of DBTDL results in the formation of urethanes and the solidification of silicone rubbers . In human HL7702 liver cells, DBTDL reduces the intracellular triglyceride through depressing the mTOR pathway and affecting its downstream transcription factors .
Action Environment
DBTDL’s action, efficacy, and stability can be influenced by environmental factors. For instance, the ambient humidity can react with the tin compound, accelerating the solidification of silicone rubbers . It is also worth noting that DBTDL is combustible and its vapor is denser than air, which can form explosive mixtures with air .
Biochemical Analysis
Biochemical Properties
Dibutyltin dilaurate has been found to interact with certain biochemical reactions. It has been shown to have a specific catalytic effect on the reaction of NCO with OH . It does not have a measurable effect on the reaction of NCO with NH2 .
Cellular Effects
This compound has been found to have effects on various types of cells. In human normal hepatocyte HL7702 cells, it was found that the intracellular fat contents were dose-dependently decreased by this compound . The expression of lipolysis genes and proteins were elevated while the lipogenesis genes and proteins were diminished by this compound . Furthermore, this compound inhibited the expression of proinflammatory genes in 3T3-L1 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the mTOR pathway. The phosphorylation levels of ribosomal S6 kinase 1 were reduced by this compound, indicating that the mTOR pathway was suppressed . This led to decreased sterol regulatory element-binding protein 1C (SREBP1C) transcription levels, as well as increased peroxisome proliferator-activated receptor alpha (PPARα) transcription levels .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to have temporal effects. For example, in a study using differential scanning calorimetry (DSC) to investigate the reactions of hydroxyl-terminated polybutadiene (HTPB) binder and isophorone isophorone diisocyanate (IPDI) with this compound, it was found that with increasing the concentration of this compound, the formation rate of the soft segment became fast .
Metabolic Pathways
This compound has been found to affect triglyceride metabolism through the inhibition of the mTOR pathway . This suggests that this compound may be involved in lipid metabolic pathways.
Transport and Distribution
Information on the transport and distribution of this compound within cells and tissues is currently limited. It is known that this compound is easily deposited in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tinostat can be synthesized through a multi-step process involving the reaction of specific starting materials under controlled conditions. The synthesis typically involves the formation of key intermediates, followed by their conversion into the final product through a series of chemical reactions. The exact synthetic route and reaction conditions may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: Industrial production of Tinostat involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and safety of the final product. Common methods used in industrial production include batch and continuous flow processes, which allow for efficient and cost-effective manufacturing of the compound.
Chemical Reactions Analysis
Types of Reactions: Tinostat undergoes various chemical reactions, including:
Oxidation: Tinostat can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Tinostat into reduced forms with different chemical properties.
Substitution: Tinostat can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction may produce reduced forms with different pharmacological properties.
Scientific Research Applications
Tinostat has a wide range of scientific research applications, including:
Chemistry: Tinostat is used as a tool compound to study the role of histone deacetylase enzymes in gene regulation and epigenetics.
Biology: Researchers use Tinostat to investigate the effects of histone deacetylase inhibition on cellular processes, including cell cycle regulation, apoptosis, and differentiation.
Medicine: Tinostat has shown potential as a therapeutic agent for the treatment of various cancers, including breast cancer and oral squamous cell carcinoma
Industry: Tinostat is used in the development of new drugs and therapeutic strategies targeting histone deacetylase enzymes.
Comparison with Similar Compounds
Tinostat is part of a class of compounds known as histone deacetylase inhibitors. Similar compounds include:
Trichostatin A: Another histone deacetylase inhibitor with a similar mechanism of action.
Belinostat: A histone deacetylase inhibitor used for the treatment of relapsed or refractory peripheral T-cell lymphoma.
Domatinostat: A histone deacetylase inhibitor that modulates the tumor immune microenvironment.
Uniqueness of Tinostat: Tinostat is unique in its selectivity for specific histone deacetylase enzymes, which allows for targeted inhibition and reduced off-target effects. Its ability to induce apoptosis and cell cycle arrest in cancer cells makes it a promising therapeutic agent for various cancers.
Properties
IUPAC Name |
[dibutyl(dodecanoyloxy)stannyl] dodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H24O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-4-2;/h2*2-11H2,1H3,(H,13,14);2*1,3-4H2,2H3;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLDJPRMSDWDSL-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64O4Sn, Array | |
Record name | DIBUTYLTIN DILAURATE | |
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DSSTOX Substance ID |
DTXSID6024961 | |
Record name | Dibutyltin dilaurate | |
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Molecular Weight |
631.6 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibutyltin dilaurate is a clear yellow viscous liquid. (NTP, 1992), Liquid, Soft solid or yellow liquid; mp = 22-24 deg C; [Merck Index] Yellow oily liquid or waxy solid; [ICSC] Yellow viscous liquid; [MSDSonline], YELLOW OILY LIQUID OR WAXY CRYSTALS. | |
Record name | DIBUTYLTIN DILAURATE | |
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Record name | Dodecanoic acid, 1,1'-(dibutylstannylene) ester | |
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Boiling Point |
205 °C at 1.3 kPa (to convert kPa to mm Hg, multiply by 7.5), at 1.3kPa: 205 °C | |
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Flash Point |
446 °F (NTP, 1992), 455 °F (open cup), 191 °C | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Practically insol in methanol; sol in petroleum ether, benzene, acetone, ether, carbon tetrachloride, organic esters, In water, 3 ppm @ room temperature., Solubility in water: none | |
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Density |
1.066 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.05 g/cu cm @ 20 °C, Density (at 20 °C): 1.05 g/cm³ | |
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Vapor Density |
21.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 21.8 (Air = 1) | |
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Vapor Pressure |
negligible | |
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Mechanism of Action |
... Rats fed dibutyltin dilaurate at a dose of 17.5 mg/kg per day for 15 days by oral intubation exhibited a 15% stimulation of heme oxygenase activity and a decreased hepatocellular cytochrome p450 content. These effects were accompanied by a decrease in the specific activities of several microsomal enzymes. In addition, pentobarbital-induced sleeping time was increased in proportion to the duration of the dibutyltin exposure, demonstrating the impairment of barbiturate metabolism in the dibutyltin-treated animals. | |
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Color/Form |
Soft crystals or yellow liquid, Oily liquid | |
CAS No. |
77-58-7 | |
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Record name | Dodecanoic acid, 1,1'-(dibutylstannylene) ester | |
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Melting Point |
72 to 75 °F (NTP, 1992), 22-24 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.